molecular formula C10H8Br2N2 B1459114 4-bromo-3-(3-bromophenyl)-5-methyl-1H-pyrazole CAS No. 1240309-82-3

4-bromo-3-(3-bromophenyl)-5-methyl-1H-pyrazole

Cat. No.: B1459114
CAS No.: 1240309-82-3
M. Wt: 315.99 g/mol
InChI Key: XHALXCOUCULEQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-3-(3-bromophenyl)-5-methyl-1H-pyrazole is a heterocyclic organic compound that features a pyrazole ring substituted with bromine atoms and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-3-(3-bromophenyl)-5-methyl-1H-pyrazole typically involves the reaction of 3-bromobenzaldehyde with 4-bromo-3-methyl-1H-pyrazole in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol under reflux conditions. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-bromo-3-(3-bromophenyl)-5-methyl-1H-pyrazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Substitution: Reagents like bromine, chlorine, or nitric acid in the presence of a Lewis acid catalyst.

    Nucleophilic Substitution: Reagents such as sodium amide, thiols, or alkoxides in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution with chlorine can yield 4-chloro-3-(3-chlorophenyl)-5-methyl-1H-pyrazole, while nucleophilic substitution with an amine can produce 4-amino-3-(3-aminophenyl)-5-methyl-1H-pyrazole .

Mechanism of Action

The mechanism of action of 4-bromo-3-(3-bromophenyl)-5-methyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and the pyrazole ring can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which can modulate the activity of the target molecules. These interactions can lead to changes in the biological pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

    3-bromo-4-methyl-1H-pyrazole: Similar structure but lacks the phenyl group.

    4-bromo-3-(3-chlorophenyl)-5-methyl-1H-pyrazole: Similar structure with chlorine instead of bromine on the phenyl ring.

    5-methyl-1H-pyrazole: Lacks both bromine atoms and the phenyl group.

Uniqueness

4-bromo-3-(3-bromophenyl)-5-methyl-1H-pyrazole is unique due to the presence of two bromine atoms and a phenyl group, which confer distinct electronic and steric properties. These features can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

4-bromo-3-(3-bromophenyl)-5-methyl-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Br2N2/c1-6-9(12)10(14-13-6)7-3-2-4-8(11)5-7/h2-5H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHALXCOUCULEQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C2=CC(=CC=C2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-3-(3-bromophenyl)-5-methyl-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
4-bromo-3-(3-bromophenyl)-5-methyl-1H-pyrazole
Reactant of Route 3
Reactant of Route 3
4-bromo-3-(3-bromophenyl)-5-methyl-1H-pyrazole
Reactant of Route 4
4-bromo-3-(3-bromophenyl)-5-methyl-1H-pyrazole
Reactant of Route 5
Reactant of Route 5
4-bromo-3-(3-bromophenyl)-5-methyl-1H-pyrazole
Reactant of Route 6
Reactant of Route 6
4-bromo-3-(3-bromophenyl)-5-methyl-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.